molecular formula C15H11ClO B8126691 4-Benzyloxy-1-chloro-2-ethynylbenzene

4-Benzyloxy-1-chloro-2-ethynylbenzene

Cat. No.: B8126691
M. Wt: 242.70 g/mol
InChI Key: RXOQLMMRIHGUJB-UHFFFAOYSA-N
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Description

4-Benzyloxy-1-chloro-2-ethynylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-1-chloro-2-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Ethynylation: The addition of an ethynyl group to the benzene ring.

These reactions often require specific catalysts and conditions to proceed efficiently. For example, the chlorination step may involve the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-1-chloro-2-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .

Scientific Research Applications

4-Benzyloxy-1-chloro-2-ethynylbenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1-chloro-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-1-chloro-2-ethynylbenzene is unique due to the presence of all three substituents (benzyloxy, chlorine, and ethynyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

1-chloro-2-ethynyl-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOQLMMRIHGUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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